molecular formula C2H6NOSi B14245977 CID 22311191

CID 22311191

Katalognummer: B14245977
Molekulargewicht: 88.16 g/mol
InChI-Schlüssel: UHMIJZKDAMELQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 22311191” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties are documented in the PubChem database.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 22311191” involves specific chemical reactions and conditions. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents and catalysts].

    Step 2: Intermediate formation under controlled temperature and pressure.

    Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve:

    Large-scale reactors: for the initial synthesis.

    Continuous monitoring: of reaction parameters.

    Advanced purification techniques: to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 22311191” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].

Wissenschaftliche Forschungsanwendungen

Compound “CID 22311191” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific industrial products].

Wirkmechanismus

The mechanism of action of compound “CID 22311191” involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: or enzymes, modulating their activity.

    Influence signaling pathways: , leading to specific cellular responses.

    Alter gene expression: or protein synthesis, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: Compound “CID 22311191” can be compared with similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Known for its [specific property].

    Compound B: Exhibits [specific activity].

    Compound C: Used in [specific application].

Uniqueness: The uniqueness of compound “this compound” lies in its [specific characteristic], which distinguishes it from other similar compounds. This unique feature makes it valuable for [specific research or application].

Eigenschaften

Molekularformel

C2H6NOSi

Molekulargewicht

88.16 g/mol

InChI

InChI=1S/C2H6NOSi/c1-3(2)4-5/h1-2H3

InChI-Schlüssel

UHMIJZKDAMELQG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.